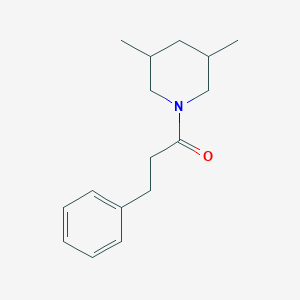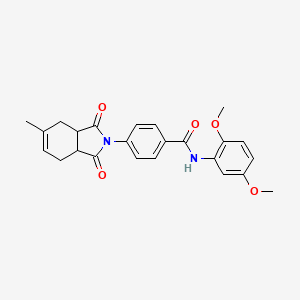
ethyl 1-(3-bromobenzoyl)-3-piperidinecarboxylate
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and refractive index. For the similar compound Ethyl (3-bromobenzoyl)acetate, the density is 1.4±0.1 g/cm^3, the boiling point is 328.7±22.0 °C at 760 mmHg, and the refractive index is 1.540 .Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of molecules with analgesic activity, cdc7 kinase inhibitory activity, and sirtuin inhibition .
Mode of Action
It’s known to be a reactant involved in the synthesis of various bioactive compounds .
Result of Action
It’s known to be a reactant in the synthesis of various bioactive compounds .
Avantages Et Limitations Des Expériences En Laboratoire
EBPC has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize, and its effects on cell growth and gene expression can be easily measured using standard laboratory techniques. However, there are also limitations to the use of EBPC in lab experiments. Its effects on the body are not fully understood, and it may have unintended effects on other enzymes or biological pathways.
Orientations Futures
There are several potential future directions for research on EBPC. One area of interest is its potential use as a treatment for cancer. Further research is needed to determine the optimal dosage and delivery method for EBPC as an antitumor agent. Additionally, research on the potential use of EBPC as a treatment for neurodegenerative diseases is ongoing. Finally, there is interest in studying the effects of EBPC on other biological pathways, such as its potential use as an anti-inflammatory agent.
Applications De Recherche Scientifique
EBPC has been found to have several potential applications in medicinal chemistry. It has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, EBPC has been found to have antifungal properties and has been studied as a potential treatment for fungal infections.
Safety and Hazards
The safety data sheet for Ethyl 3-bromobenzoate, a similar compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
ethyl 1-(3-bromobenzoyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-2-20-15(19)12-6-4-8-17(10-12)14(18)11-5-3-7-13(16)9-11/h3,5,7,9,12H,2,4,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNABICOXDCMUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-hydroxy-3-methoxyphenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3952620.png)


![N-benzyl-1-[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B3952640.png)
![1-allyl-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B3952643.png)
![N-(2-methylphenyl)-2-[(2-methylphenyl)amino]-4-oxo-4-phenyl-2-butenamide](/img/structure/B3952658.png)


![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3952673.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3952675.png)


![5-{5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952716.png)
![2-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3952721.png)